Pimozide-d4-1

LC-MS/MS Bioanalysis Isotope Dilution Mass Spectrometry

Pimozide-d4-1 is a high-purity (≥98%) deuterium-labeled isotopologue engineered as an interference-free internal standard for LC-MS/MS quantification of pimozide. The +4 Da mass shift ensures complete chromatographic co-elution while providing a distinct MS channel, correcting for ion suppression and extraction variability in complex biological matrices. Unlike unlabeled analogs, this stable isotope-labeled standard guarantees regulatory-compliant accuracy for bioequivalence studies and therapeutic drug monitoring. Supplied with full analytical documentation to support ANDA/DMF submissions.

Molecular Formula C28H29F2N3O
Molecular Weight 465.6 g/mol
Cat. No. B14862191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePimozide-d4-1
Molecular FormulaC28H29F2N3O
Molecular Weight465.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
InChIInChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i1D,2D,5D,6D
InChIKeyYVUQSNJEYSNKRX-NMRLXUNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pimozide-d4-1: Deuterated Internal Standard for Accurate Pimozide Quantification in Bioanalysis


Pimozide-d4-1 is a deuterium-labeled isotopologue of the antipsychotic drug pimozide, designed specifically for use as an internal standard in quantitative mass spectrometry and NMR applications . The compound incorporates four deuterium atoms at precise positions within the molecular framework, providing a distinct mass shift relative to the unlabeled parent analyte . This mass difference enables interference-free, accurate quantification of pimozide in complex biological matrices such as plasma, urine, and tissue homogenates via LC-MS, GC-MS, or NMR workflows . As a stable isotope-labeled internal standard, Pimozide-d4-1 corrects for variations in sample preparation, ionization efficiency, and matrix effects that would otherwise compromise analytical accuracy [1]. The compound is supplied with high chemical purity (≥98.0%) to ensure reproducible performance in method development, validation, and routine bioanalytical studies .

Why Unlabeled Pimozide or Non-Deuterated Analogs Cannot Substitute for Pimozide-d4-1 in Quantitative LC-MS


In quantitative mass spectrometry workflows, the use of an unlabeled compound (e.g., native pimozide) as an internal standard is fundamentally flawed due to co-elution with the analyte of interest, which prevents chromatographic separation and leads to ion suppression or enhancement artifacts that severely bias quantification . Non-deuterated structural analogs (e.g., cinnarizine) may exhibit different ionization efficiencies, extraction recoveries, and chromatographic retention times relative to pimozide, thereby failing to adequately correct for matrix effects and sample-to-sample variability [1]. In contrast, Pimozide-d4-1, as a stable isotope-labeled internal standard, is chemically and physically nearly identical to the target analyte pimozide, ensuring identical extraction behavior, chromatographic retention, and ionization response in the mass spectrometer . The four-deuterium label provides a +4 Da mass shift that allows the mass spectrometer to cleanly distinguish the internal standard signal from the analyte signal, even in the presence of complex biological matrices . Consequently, substituting a generic compound for Pimozide-d4-1 would compromise the accuracy, precision, and regulatory compliance of bioanalytical methods, rendering quantitative data unreliable for pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies.

Quantitative Differentiation: Evidence-Based Advantages of Pimozide-d4-1 over Closest Analogs


Mass Spectrometric Resolution: +4 Da Mass Shift Enables Baseline Separation from Unlabeled Pimozide

Pimozide-d4-1 incorporates four deuterium atoms, resulting in a molecular mass increase of +4 Da relative to unlabeled pimozide. This mass shift enables the mass spectrometer to cleanly resolve the internal standard peak from the analyte peak, even in the presence of complex biological matrices, thereby eliminating ion suppression or cross-talk interference . In contrast, unlabeled pimozide cannot be distinguished from the analyte, leading to quantification errors and poor assay reproducibility [1].

LC-MS/MS Bioanalysis Isotope Dilution Mass Spectrometry

Certified Reference Material: Traceable 100 μg/mL Pimozide-D4 Solution for Standardized Quantification

Pimozide-D4 is available as a certified reference material (CRM) solution at a precisely defined concentration of 100 μg/mL in methanol, provided in a 1 mL ampule under the Cerilliant® brand . This CRM format offers metrological traceability and documented purity/concentration values that are essential for calibrating analytical instruments and validating quantitative methods. In contrast, non-certified internal standards or in-house prepared solutions lack the same level of independent verification and traceability, introducing significant uncertainty in quantitative workflows .

Certified Reference Material Method Validation Bioanalytical Chemistry

High Chemical Purity: ≥98.0% (HPLC) for Minimized Interference in Trace-Level Quantification

Pimozide-d4-1 is supplied with a documented purity of 98.0% or greater as determined by HPLC . High chemical purity is critical for internal standards because any impurities present could co-elute with the analyte, suppress or enhance ionization, or generate false positive signals in complex sample matrices. Lower purity internal standards (e.g., <95% purity) may introduce significant bias, especially when quantifying pimozide at the sub-ng/mL levels required in clinical pharmacokinetic studies [1].

Purity Specification Internal Standard Analytical Chemistry

Deuterium Labeling Pattern: Four Specific Isotopic Substitutions for Potential Pharmacokinetic Stability

Pimozide-d4-1 contains four deuterium atoms at designated positions within the fluorophenyl ring system . While the primary application of this compound is as an internal standard, the deuterium substitution can also confer a kinetic isotope effect (KIE) that may alter the metabolic clearance rate of pimozide in vivo [1]. This property is particularly relevant in studies investigating the pharmacokinetic and metabolic fate of pimozide, where deuterated analogs can serve as metabolic probes. In comparison, unlabeled pimozide lacks this isotopic labeling and cannot be used to dissect metabolic pathways or to stabilize metabolically labile positions.

Deuterium Isotope Effect Metabolic Stability Pharmacokinetics

Optimal Use Cases for Pimozide-d4-1 in Bioanalytical and Pharmacokinetic Research


LC-MS/MS Quantification of Pimozide in Biological Matrices

Pimozide-d4-1 is ideally suited as an internal standard for the quantitative determination of pimozide in human plasma, urine, and tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its +4 Da mass shift relative to unlabeled pimozide ensures complete chromatographic co-elution with the analyte while providing a distinct m/z channel for MS detection, thereby correcting for matrix effects and extraction variability . This application is critical for therapeutic drug monitoring, clinical pharmacokinetic studies, and bioequivalence trials where precise and accurate measurement of pimozide concentrations at ng/mL to sub-ng/mL levels is required [1].

Clinical Pharmacokinetic and Bioequivalence Studies

The use of Pimozide-d4-1 as a stable isotope-labeled internal standard enables the generation of robust pharmacokinetic profiles for pimozide in human subjects. By accurately quantifying plasma concentrations over time, researchers can determine key parameters such as Cmax, Tmax, AUC, and half-life . The certified reference material (CRM) format of Pimozide-D4 solution (100 μg/mL in methanol) provides the metrological traceability required for regulatory submissions (e.g., ANDA, DMF) and ensures data comparability across different laboratories and study sites [1].

Method Development and Validation in Bioanalytical Laboratories

Pimozide-d4-1 is an essential component in the development and validation of bioanalytical methods for pimozide in compliance with FDA and EMA guidelines . Its high chemical purity (≥98.0%) minimizes the risk of interference from impurities, allowing for the establishment of sensitive lower limits of quantification (LLOQ) and reliable calibration curves [1]. The compound's deuterium labeling also facilitates investigations into the metabolic stability and degradation pathways of pimozide, providing insight into the drug's pharmacokinetic behavior and potential for metabolic drug-drug interactions .

Technical Documentation Hub

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